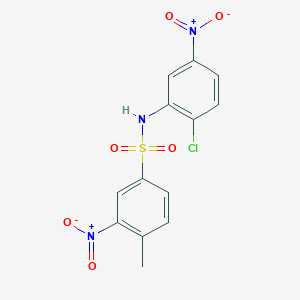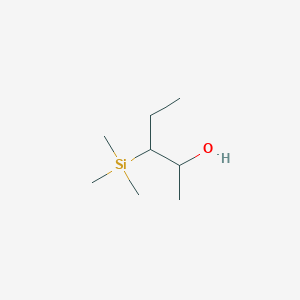
1,2,7-Trimethyldecahydro-1,7-ethanoazulen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,7-Trimethyldecahydro-1,7-ethanoazulen-2-ol is an organic compound with a complex structure It is a derivative of decahydroazulene, featuring three methyl groups and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,7-Trimethyldecahydro-1,7-ethanoazulen-2-ol typically involves the reaction of triethylaluminum with stereoisomeric 2,7-dimethyl- and 1,2,7-trimethyldecahydro-4-quinolones . The reaction conditions vary depending on the desired product. For instance, in benzene, the reaction can lead to the reduction of the carbonyl group to an alcohol group and alkylation to give tertiary 4-ethyl-substituted alcohols . The stereochemistry of the reduction depends on the temperature, and different solvents like tetrahydrofuran (THF) and diethyl ether can influence the product formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The choice of solvents, reagents, and reaction conditions would be tailored to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
1,2,7-Trimethyldecahydro-1,7-ethanoazulen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.
科学的研究の応用
1,2,7-Trimethyldecahydro-1,7-ethanoazulen-2-ol has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Its derivatives may have potential biological activity, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 1,2,7-Trimethyldecahydro-1,7-ethanoazulen-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the methyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
2,7-Dimethyldecahydro-4-quinolone: Similar in structure but with different functional groups.
1,2,7-Trimethyldecahydro-4-quinolone: Another derivative with slight structural variations.
Uniqueness
1,2,7-Trimethyldecahydro-1,7-ethanoazulen-2-ol is unique due to its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
89951-22-4 |
|---|---|
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC名 |
3,4,7-trimethyltricyclo[5.3.2.04,11]dodecan-3-ol |
InChI |
InChI=1S/C15H26O/c1-13-6-4-5-11-9-15(3,16)14(2,8-7-13)12(11)10-13/h11-12,16H,4-10H2,1-3H3 |
InChIキー |
TVVHEFCDTNIWRV-UHFFFAOYSA-N |
正規SMILES |
CC12CCCC3CC(C(C3C1)(CC2)C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


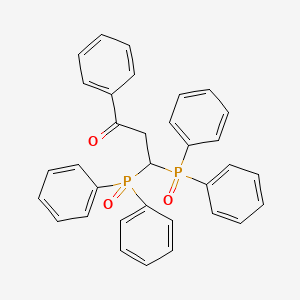

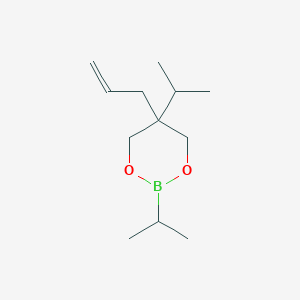
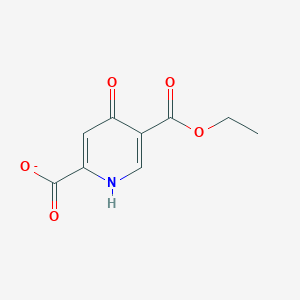
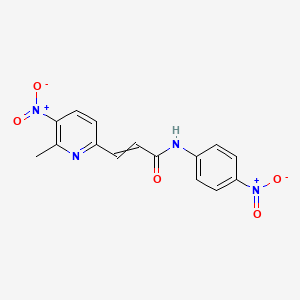
![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)


![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)
phosphanium bromide](/img/structure/B14397654.png)
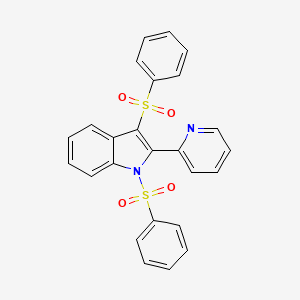
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine](/img/structure/B14397664.png)
